Cas no 1806822-94-5 (2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)

2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde
-
- インチ: 1S/C8H8F2N2O2/c1-14-6-4(3-13)2-5(7(9)10)12-8(6)11/h2-3,7H,1H3,(H2,11,12)
- InChIKey: DXSSRPQKNGWQEP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=O)C(=C(N)N=1)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065773-250mg |
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |
1806822-94-5 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029065773-500mg |
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |
1806822-94-5 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029065773-1g |
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |
1806822-94-5 | 97% | 1g |
$2,890.60 | 2022-03-31 |
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehydeに関する追加情報
Comprehensive Overview of 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde (CAS No. 1806822-94-5)
2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde (CAS No. 1806822-94-5) is a high-value heterocyclic compound widely used in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoromethyl group and a carboxaldehyde moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing demand for fluorinated pyridine derivatives like 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde is driven by their enhanced metabolic stability and bioavailability. Fluorine incorporation, a key trend in modern medicinal chemistry, improves drug-like properties, making this compound a hotspot for structure-activity relationship (SAR) studies. Recent publications highlight its role in optimizing lead compounds for inflammatory and oncological targets, aligning with the industry's focus on precision medicine.
From a synthetic chemistry perspective, the carboxaldehyde functionality in CAS 1806822-94-5 offers excellent reactivity for condensation reactions, enabling the construction of diverse Schiff bases and heterocyclic scaffolds. This aligns with the pharmaceutical industry's need for efficient late-stage functionalization strategies. Environmental considerations also come into play, as researchers explore greener synthetic routes for such intermediates using biocatalysis or flow chemistry—topics frequently searched in AI-driven chemical synthesis platforms.
Analytical characterization of 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular attention to the 19F-NMR signal pattern—a common discussion point in spectroscopy forums. The compound's stability under various pH conditions is another frequently queried aspect, especially by formulation scientists working on prodrug development strategies.
In agrochemical applications, the difluoromethyl-pyridine core demonstrates notable pest control properties, sparking interest in sustainable crop protection solutions. Patent analyses reveal its incorporation in novel insect growth regulators, connecting to the broader societal demand for eco-friendly pesticides. This dual applicability in pharma and agro sectors makes CAS 1806822-94-5 a compelling subject for interdisciplinary research collaborations.
Quality control protocols for this compound emphasize rigorous HPLC purity testing due to its role as a critical building block. Suppliers often provide detailed technical data sheets addressing common purchaser concerns about storage conditions and solubility profiles—information highly sought after in chemical procurement databases. The compound's compatibility with microwave-assisted synthesis also features prominently in process chemistry optimization queries.
Emerging computational chemistry studies utilize 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde as a test case for molecular docking simulations, particularly in DFT calculations of fluorine-containing systems. This intersects with the rising popularity of AI-powered drug design tools, where accurate prediction of fluorinated compound behavior remains a challenge. Such applications position this compound at the forefront of digital chemistry innovation.
The global market for functionalized pyridine aldehydes shows steady growth, with CAS 1806822-94-5 benefiting from expanded production capacities in Asia-Pacific regions. Industry reports correlate this trend with increased R&D investments in targeted therapies and green chemistry initiatives. Regulatory aspects, especially REACH compliance documentation for fluorine-containing compounds, form another critical discussion area for potential buyers.
Academic laboratories frequently employ 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde in multi-component reactions to construct complex nitrogen-containing architectures. Its use in metal-catalyzed cross-coupling reactions has been documented in several recent open-access chemistry journals, reflecting the scientific community's shift toward transparent research practices. These applications answer frequent search queries about atom-efficient synthetic methods.
Future research directions for this compound likely involve exploring its chiral derivatives for asymmetric synthesis applications, as well as investigating its photophysical properties for materials science applications. Such potential keeps 2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde relevant in evolving chemical landscapes, from medicinal chemistry to functional materials development—topics generating substantial interest across scientific search engines.
1806822-94-5 (2-Amino-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde) 関連製品
- 2228171-79-5(3-amino-2-(1,3-oxazol-5-yl)propan-1-ol)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 1805324-14-4(Ethyl 6-(difluoromethyl)-3-methylpyridine-2-acetate)
- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)
- 1247147-26-7(3-bromo-N-(2-butoxyethyl)aniline)
- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2034468-73-8(N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride)
- 2680624-76-2(2-(1-Methylcyclohexyl)-2-(trifluoroacetamido)acetic acid)
- 1139719-95-1(1-Benzyl-7-methylquinolin-1-ium bromide)
- 84727-42-4(4-Methylpiperazine-1-carboximidamide Sulfuric Acid)




